The Core of Asymmetric Synthesis: A Technical Guide to (S)-4-Isopropyl-2-oxazolidinone
The Core of Asymmetric Synthesis: A Technical Guide to (S)-4-Isopropyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Isopropyl-2-oxazolidinone, a paramount chiral auxiliary, has become an indispensable tool in modern organic synthesis. Its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has cemented its role in the asymmetric synthesis of complex molecules, particularly in the development of enantiomerically pure pharmaceuticals. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
(S)-4-Isopropyl-2-oxazolidinone is a white crystalline solid, readily available and valued for its predictable influence on stereochemical outcomes.[1][2][3]
| Property | Value | Citations |
| CAS Number | 17016-83-0 | [1][3] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 129.16 g/mol | [2][3][4] |
| Melting Point | 70-73 °C | [2][3][5] |
| Boiling Point | 239.22 °C (estimate) | [2][6] |
| Optical Rotation | [α]²⁰/D −18° (c = 6 in ethanol) | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethanol; Insoluble in water | [2][5][6] |
| Appearance | White crystalline powder | [2][7] |
Applications in Asymmetric Synthesis
The primary utility of (S)-4-Isopropyl-2-oxazolidinone lies in its function as a chiral auxiliary, a temporary chiral moiety that directs the stereoselective formation of a new chiral center in a substrate.[8] This approach is a cornerstone of asymmetric synthesis, offering a reliable method for obtaining enantiomerically pure compounds.[1][2] Key applications include:
-
Asymmetric Alkylation: The enolates derived from N-acyl-(S)-4-isopropyl-2-oxazolidinones undergo highly diastereoselective alkylation, providing a versatile route to α-substituted chiral carboxylic acids.[1][9]
-
Asymmetric Aldol (B89426) Reactions: This chiral auxiliary is renowned for its exceptional control over the stereochemical outcome of aldol reactions, enabling the synthesis of both syn and anti aldol adducts with high diastereoselectivity.[7][10][11]
-
Other Asymmetric Transformations: Beyond alkylation and aldol reactions, it has been employed in asymmetric Michael additions, Diels-Alder reactions, and the synthesis of β-lactams and non-proteogenic α-amino acids.
The stereodirecting influence of the isopropyl group is central to its efficacy. Following N-acylation, deprotonation generates a rigid, chelated (Z)-enolate. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.[9]
Quantitative Data on Stereoselectivity
The following tables summarize the typical yields and diastereoselectivities achieved in key reactions employing (S)-4-Isopropyl-2-oxazolidinone and related Evans auxiliaries.
Table 1: Asymmetric Alkylation Reactions
| N-Acyloxazolidinone | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Citation |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 85-95 | [2] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | LDA | >99:1 | 90-98 | [9] |
Table 2: Asymmetric Aldol Reactions
| N-Acyloxazolidinone | Aldehyde | Lewis Acid/Base | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Yield (%) | Citation |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 | 95 | [7] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | syn | >99:1 | 95 | [7] |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Various aldehydes | TiCl₄ / (-)-Sparteine | syn | High | Good | [10] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving (S)-4-Isopropyl-2-oxazolidinone.
N-Acylation of the Chiral Auxiliary
This procedure describes the attachment of an acyl group to the oxazolidinone nitrogen.
Materials:
-
(S)-4-Isopropyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-Isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.[5][9]
-
Add freshly distilled propionyl chloride (1.1 eq) dropwise.[5][11]
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[9]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5][11]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5][11]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]
Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the N-acyloxazolidinone.
Materials:
-
N-Propionyl-(S)-4-isopropyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.[9]
-
Cool the solution to -78 °C.[9]
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) in THF dropwise and stir for 1 hour to form the enolate.[9]
-
Add the alkyl halide (1.2 eq) dropwise.[9]
-
Stir the reaction at -78 °C for 4 hours, or until the reaction is complete as monitored by TLC.[9]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[9]
-
Perform an aqueous workup and extract the product. Purify by flash column chromatography.[9]
Asymmetric Boron-Mediated Aldol Reaction
This protocol describes a highly diastereoselective syn-aldol reaction.
Materials:
-
N-Propionyl-(S)-4-isopropyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
pH 7 phosphate (B84403) buffer or saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.[7][9]
-
Cool the solution to 0 °C.[9]
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).[9]
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.[9]
-
Add the freshly distilled aldehyde (1.2 eq) dropwise.[9]
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.[9]
-
Quench the reaction by the addition of a pH 7 phosphate buffer, followed by MeOH and then the slow, careful addition of 30% H₂O₂ at 0 °C.[7]
-
Stir the mixture vigorously for 1 hour.[9]
-
Perform an aqueous workup, extract the product, and purify by flash column chromatography.[9]
Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral product.
Materials:
-
N-alkylated or aldol adduct of the oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (B78521) (LiOH)
Procedure:
-
Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and H₂O.[9]
-
Cool the solution to 0 °C.[9]
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[9]
-
Stir the reaction at 0 °C for 4 hours or until completion.
-
Quench the excess peroxide with aqueous sodium sulfite (B76179) (Na₂SO₃) solution.
-
Separate the chiral auxiliary (which can be recovered) from the desired chiral carboxylic acid product through extraction.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the key mechanistic principles and a typical experimental workflow.
Caption: Mechanism of Asymmetric Alkylation.
Caption: General Synthetic Workflow.
Safety Information
(S)-4-Isopropyl-2-oxazolidinone is an irritant. Standard laboratory safety precautions should be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water.[9]
-
Inhalation: Move to fresh air.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]
-
This technical guide serves as a comprehensive resource for the effective utilization of (S)-4-Isopropyl-2-oxazolidinone in asymmetric synthesis. The reliability and high stereoselectivity offered by this chiral auxiliary will continue to make it a valuable asset in the pursuit of complex and novel molecular architectures.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
